molecular formula C10H11N3S2 B3347535 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- CAS No. 138467-88-6

3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)-

Cat. No.: B3347535
CAS No.: 138467-88-6
M. Wt: 237.3 g/mol
InChI Key: KGYOWXTXIVSTPK-UHFFFAOYSA-N
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Description

The compound 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- (CAS: 1367959-75-8) is a heterocyclic derivative featuring an isothiazolethione core substituted with ethyl, methyl, and pyrimidinyl groups. Its structure combines the sulfur-containing isothiazole ring with a pyrimidine moiety, which is frequently associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

2-ethyl-4-methyl-5-pyrimidin-5-yl-1,2-thiazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-3-13-10(14)7(2)9(15-13)8-4-11-6-12-5-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOWXTXIVSTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)C(=C(S1)C2=CN=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20768973
Record name 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20768973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138467-88-6
Record name 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20768973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-5-(5-pyrimidinyl)thioamide with a suitable oxidizing agent to form the isothiazolethione ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolethione ring to its corresponding thiol or thione derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thione derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Isothiazolethione Derivatives
  • 2-Cyclohexylisothiazol-3(2H)-one (CAS: 918107-67-2): Shares the isothiazolethione core but substitutes the pyrimidinyl group with a cyclohexyl moiety. This compound’s larger hydrophobic substituent may influence its pharmacokinetic properties, such as membrane permeability .
Pyrimidine and Thiazole Derivatives
  • 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinthione (CAS: 892302-22-6): Features a pyrimidinthione core with oxadiazole and methylphenyl substituents. The oxadiazole group may confer rigidity and hydrogen-bonding capacity, differing from the pyrimidinyl group’s planar aromaticity in the target compound .
  • 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium (CAS: 10055-47-7): Combines pyrimidine and thiazole rings, highlighting the role of cationic charge in modulating biological activity, a feature absent in the neutral isothiazolethione core .

Biological Activity

3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2S2
  • Molecular Weight : 224.34 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of 3(2H)-Isothiazolethione typically involves the reaction of appropriate thiosemicarbazones with pyrimidine derivatives. This process can yield various derivatives that exhibit differing biological activities.

Antimicrobial Properties

Research indicates that isothiazole derivatives possess significant antimicrobial properties. For example, compounds similar to 3(2H)-Isothiazolethione have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that isothiazole derivatives can inhibit cancer cell proliferation. One study highlighted that certain thiosemicarbazone derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting a potential mechanism involving apoptosis induction .

The proposed mechanism for the biological activity of isothiazole derivatives includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cellular proliferation.
  • DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of various isothiazoles. The results indicated that 3(2H)-Isothiazolethione showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In a preclinical trial involving human cancer cell lines, a derivative of isothiazole was shown to reduce cell viability by over 50% at concentrations as low as 10 µM. The study concluded that these compounds could be promising candidates for further development in cancer therapeutics .

Data Table: Biological Activities of Isothiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ConcentrationReference
3(2H)-IsothiazolethioneAntimicrobialStaphylococcus aureus32 µg/mL
Isothiazole Derivative AAnticancerHuman Cancer Cell Lines10 µM
Isothiazole Derivative BAntimicrobialEscherichia coli64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)-
Reactant of Route 2
3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)-

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